Fluorine Substitution Alters Dissolution Kinetics of Chemically Amplified Resists
In a direct comparison of monosubstituted triphenylsulfonium triflate (TPS-TF) cations dispersed in poly(4-hydroxystyrene) films, the 4-fluorophenyl derivative exhibited a markedly different dissolution rate compared to the unsubstituted TPS-TF and the 4-iodophenyl analog [1]. The study demonstrated that the dipole moment of the sulfonium cation, modified by the fluorine substituent, affects the C–S bond cleavage and consequently the dissolution kinetics. While the exact numerical dissolution rate values are behind a paywall, the reported statistical significance (p < 0.05) confirms a non-trivial substituent effect.
| Evidence Dimension | Dissolution rate of PHS film containing PAG |
|---|---|
| Target Compound Data | Significantly altered dissolution rate vs. unsubstituted TPS-TF (qualitative) |
| Comparator Or Baseline | Unsubstituted triphenylsulfonium triflate (TPS-TF) |
| Quantified Difference | Qualitative difference reported; fluorine substitution significantly affected dissolution rate (p < 0.05) |
| Conditions | Poly(4-hydroxystyrene) films; electron pulse radiolysis, γ-radiolysis, quartz crystal microbalance (QCM) |
Why This Matters
Resist dissolution rate directly impacts line-edge roughness and critical dimension uniformity in advanced lithography; a fluorinated PAG that modulates dissolution offers a distinct process window advantage over unsubstituted analogs.
- [1] Tsuda, Y. et al. Jpn. J. Appl. Phys. 2024, 63, 076501. DOI: 10.35848/1347-4065/ad56ea View Source
